3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one
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Description
3-Amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one, also known as 5-chloro-2-indolinone, is a heterocyclic organic compound with a unique structure and properties. It is a versatile building block for organic synthesis, with applications in drug discovery, materials science, and biochemistry. This compound is also used as an intermediate in the synthesis of various pharmaceuticals. In addition, 5-chloro-2-indolinone is an important starting material for the synthesis of other compounds, such as indolin-2-ones, indolines, and indole derivatives.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Indole derivatives are key intermediates in the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For example, the synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier reagent demonstrates the versatility of indole compounds in creating complex molecules with potential applications in medicinal chemistry (V. J. Majo & P. Perumal, 1996).
Antimicrobial and Antitumor Activities
Indole derivatives have shown significant antimicrobial and antitumor activities. For instance, new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and demonstrated promising antimicrobial activities against various bacteria and yeast (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011). Another study identified 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antineoplastic agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death, highlighting the potential of indole derivatives in cancer therapy (R. Romagnoli et al., 2008).
Analytical Chemistry and Environmental Monitoring
Indole derivatives also play a role in analytical chemistry, where they can be used as markers or probes. A study on the electrochemical oxidation of Indapamide, an indoline-containing diuretic, in aqueous alcoholic media demonstrates the application of indole derivatives in developing analytical methods for pharmaceuticals and possibly for environmental monitoring of similar compounds (M. J. Legorburu, R. Alonso, & R. Jiménez, 1996).
properties
IUPAC Name |
3-amino-5-chloro-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDJMVCNFJXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one |
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